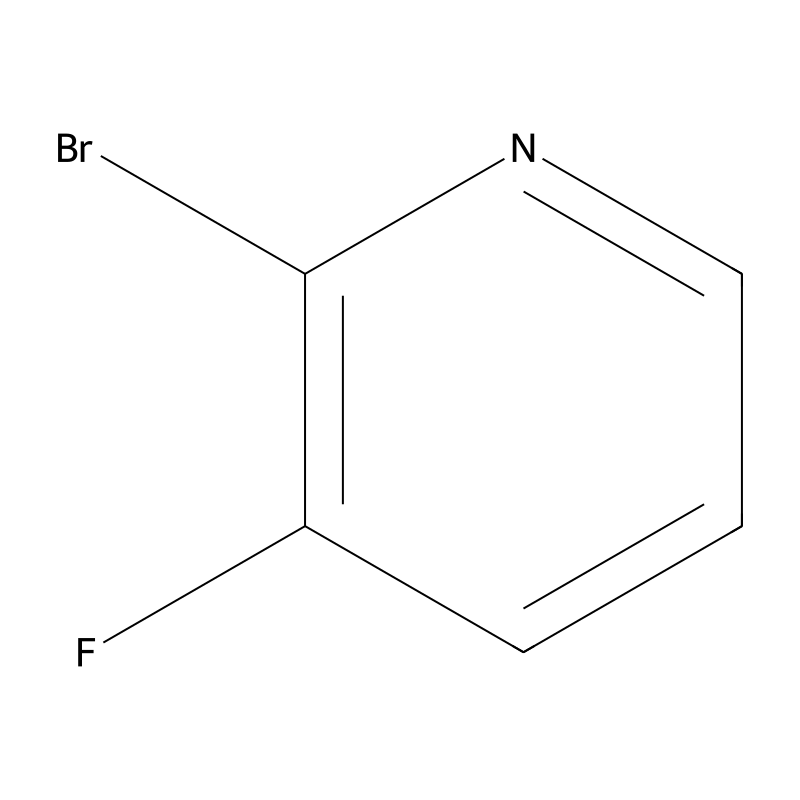

2-Bromo-3-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

In the field of medicinal chemistry, fluoropyridines, which include “2-Bromo-3-fluoropyridine”, are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are also used in the search for new agricultural products having improved physical, biological, and environmental properties .

Pharmaceutical Intermediates

It is used as an intermediate in the synthesis of various pharmaceutical agents . The specific applications would depend on the pharmaceutical compound being synthesized.

Organic Synthesis

“2-Bromo-3-fluoropyridine” is used as a building block in organic synthesis . It can be used to construct more complex organic molecules.

Medicinal Chemistry

In the field of medicinal chemistry, “2-Bromo-3-fluoropyridine” can be used in the synthesis of various drug molecules . Fluoropyridines, including “2-Bromo-3-fluoropyridine”, are of interest due to their unusual physical, chemical, and biological properties .

Agricultural Products

Fluorination Reagents

“2-Bromo-3-fluoropyridine” can be used as a fluorination reagent . Fluorination is a common process in the synthesis of many organic compounds, and “2-Bromo-3-fluoropyridine” can serve as a source of fluorine in these reactions.

Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

Bioprocessing

It can be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .

Cell Culture and Transfection

“2-Bromo-3-fluoropyridine” could potentially be used in cell culture and transfection processes. Transfection is a method of introducing nucleic acids into cells .

Cell and Gene Therapy

It might be used in the development of cell and gene therapies, which are designed to treat disease by enabling the body to repair, replace, or regenerate damaged, diseased, or defective cells, genes, or tissues .

Synthesis of Fluorinated Pyridines

“2-Bromo-3-fluoropyridine” can be used in the synthesis of various 2-, 3-, or 4-fluoropyridines .

Bulk Pharmaceutical Agents & Intermediates for Pharmaceuticals

It can be used as an intermediate in the production of bulk pharmaceutical agents .

Useful Intermediate for Organic Synthesis

It can serve as a useful intermediate for organic synthesis .

2-Bromo-3-fluoropyridine is a heterocyclic organic compound characterized by its pyridine ring substituted with bromine and fluorine atoms. Its molecular formula is CHBrFN, and it has a molar mass of 175.99 g/mol. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange. It has a boiling point of approximately 62 °C and a density of 1.74 g/cm³ .

This compound is notable for its unique combination of halogen substituents, which significantly influences its reactivity and potential applications in various chemical processes.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, enhancing the compound's versatility in organic synthesis.

- Reduction Reactions: The nitro group, when present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation Reactions: Although less common, oxidation reactions can occur, typically involving stronger oxidizing agents like potassium permanganate.

The compound is also utilized in the Suzuki–Miyaura cross-coupling reaction, which forms new carbon-carbon bonds under palladium catalysis.

2-Bromo-3-fluoropyridine exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds. The compound can modulate cellular processes such as signaling pathways and gene expression by interacting with specific enzymes, thereby influencing downstream signaling cascades .

Several methods exist for synthesizing 2-Bromo-3-fluoropyridine:

- Halogenation of Pyridine: The compound can be synthesized through halogenation reactions involving pyridine derivatives.

- Nucleophilic Substitution: Utilizing nucleophiles to replace hydrogen atoms on the pyridine ring with bromine or fluorine.

- Cross-Coupling Reactions: Employing techniques like the Suzuki–Miyaura reaction to introduce halogen substituents into the pyridine structure.

These methods allow for the efficient production of 2-Bromo-3-fluoropyridine as an intermediate in organic synthesis .

The applications of 2-Bromo-3-fluoropyridine are diverse:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing organometallic complexes and photoluminescent materials.

- Research: It is frequently employed in studies involving enzyme inhibition and biochemical pathways due to its reactivity and biological properties .

Studies on 2-Bromo-3-fluoropyridine have shown that it interacts with various biological molecules, particularly enzymes involved in drug metabolism. Its ability to inhibit cytochrome P450 enzymes indicates potential implications for drug interactions and metabolic pathways . Understanding these interactions is crucial for assessing the compound's safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 2-Bromo-3-fluoropyridine. Here are some notable examples:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluoropyridine | Bromine at position 2 and fluorine at position 4 | Different reactivity due to positional changes |

| 3-Bromo-4-nitropyridine | Bromine at position 3 and nitro at position 4 | Nitro group introduces different electronic effects |

| 2-Fluoro-4-nitropyridine | Fluorine at position 2 and nitro at position 4 | Lacks bromine, affecting reactivity profile |

The uniqueness of 2-Bromo-3-fluoropyridine lies in its combination of bromine, fluorine, and potential nitro groups on the pyridine ring, which enhances its electrophilicity and versatility in chemical transformations compared to these similar compounds .

XLogP3

GHS Hazard Statements

H301 (10.87%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant